Cas no 103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
103775-10-6 structure
Product Name:(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS-Nr.:103775-10-6
MF:C27H34N2O7
MW:498.568068027496
MDL:MFCD00865878
CID:62409
PubChem ID:91270
Update Time:2024-11-03
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Moexipril
- 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- Moexipril (INN)
- Moexipril [INN:BAN]
- Moexiprilum
- Moexiprilum [INN-Latin]
- UNII-WT87C52TJZ
- Uniretic
- Univasc
- MoexiprilC27H34N207
- Moexiv hydrochloride
- (3S)-2-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(1S)-1-carbethoxy-3-phenyl-propyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenyl-butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
- (3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]aMino}propanoyl]-6,7-diMethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- (3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 109715-88-0
- CI-925
- BIDD:GT0007
- MOEXIPRIL [VANDF]
- AKOS015843317
- MOEXIPRIL [MI]
- CHEMBL1165
- Q2291605
- C07704
- (3S)-2-((2S)-N-((1S)-1-Carboxy-3-phenylpropyl)alanyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, 2-ethyl ester
- 3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)-
- 1-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-octahydro-indole-2-carboxylic acid(moexipril)
- D08225
- HY-117281
- WT87C52TJZ
- CHEBI:6960
- (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- UWWDHYUMIORJTA-HSQYWUDLSA-N
- (3S)-2-(N-{(1S)-1-[(ethyloxy)carbonyl]-3-phenylpropyl}-L-alanyl)-6,7-bis(methyloxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- BRD-K34441861-003-01-3
- MOEXIPRIL [WHO-DD]
- 3-ISOQUINOLINECARBOXYLIC ACID, 2-(2-((1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-, (3S-(2(R*(R*)),3R*))-
- BDBM50084673
- CS-0064930
- SCHEMBL34030
- RS-10085
- (S)-2-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- GTPL6571
- A800803
- 4-(4-OXOPIPERIDINE-1-CARBONYL)PHENYLBORONICACID
- [3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride;[3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride
- DB00691
- AB01565830_02
- 103775-10-6
- NCGC00263546-03
- (S)-2-((S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- DTXSID9023330
- NS00006495
- EN300-19766737
- MOEXIPRIL [INN]
- (3S)-2-((2S)-2-(((1S)-1-(ETHOXYCARBONYL)-3-PHENYLPROPYL)AMINO)-1-OXOPROPYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-3-ISOQUINOLINECARBOXYLIC ACID
- BRD-K34441861-003-05-4
- BRD-K34441861-003-07-0
- BRD-K34441861-003-06-2
-
- MDL: MFCD00865878
- Inchi: 1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1
- InChI-Schlüssel: UWWDHYUMIORJTA-HSQYWUDLSA-N
- Lächelt: O=C([C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1)N1CC2C=C(C(=CC=2C[C@H]1C(=O)O)OC)OC
Berechnete Eigenschaften
- Genaue Masse: 498.23700
- Monoisotopenmasse: 498.237
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 12
- Komplexität: 742
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 114A^2
- XLogP3: 1.2
Experimentelle Eigenschaften
- Dichte: 1.221
- Siedepunkt: 709.3°Cat760mmHg
- Flammpunkt: 382.8°C
- Brechungsindex: 1.564
- PSA: 114.40000
- LogP: 2.91310
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-364540-10mg |
moexipril, |
103775-10-6 | 10mg |
¥2820.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50mg |
moexipril, |
103775-10-6 | 50mg |
¥5641.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540-10 mg |
moexipril, |
103775-10-6 | 10mg |
¥2,820.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-364540A-50 mg |
moexipril, |
103775-10-6 | 50mg |
¥5,641.00 | 2023-07-10 | ||
| Enamine | EN300-19766737-0.05g |
(3S)-2-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
103775-10-6 | 0.05g |
$636.0 | 2023-09-16 | ||
| A2B Chem LLC | AX19990-10mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 10mg |
$462.00 | 2024-04-20 | ||
| A2B Chem LLC | AX19990-50mg |
3-Isoquinolinecarboxylic acid,2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, (3S)- |
103775-10-6 | 50mg |
$874.00 | 2024-04-20 |
(3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Verwandte Literatur
-
Rei Matsuura,Tanner C. Jankins,David E. Hill,Kin S. Yang,Gary M. Gallego,Shouliang Yang,Mingying He,Fen Wang,Rohan P. Marsters,Indrawan McAlpine,Keary M. Engle Chem. Sci. 2018 9 8363
-
David J. Ager,André H. M. de Vries,Johannes G. de Vries Chem. Soc. Rev. 2012 41 3340
-
Cloudius R. Sagandira,Sinazo Nqeketo,Kanyisile Mhlana,Thembela Sonti,Sibongiseni Gaqa,Paul Watts React. Chem. Eng. 2022 7 214
-
Fatma H. Al-Awadhi,Hendrik Luesch Nat. Prod. Rep. 2020 37 827
-
Anchal Singh,Mingze Gao,Michael W. Beck RSC Med. Chem. 2021 12 1142
103775-10-6 ((3S)-2-(2S)-2-{(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino}propanoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Verwandte Produkte
- 103775-14-0(Moexiprilat)
- 103733-51-3(Moexipril Diketopiperazine)
- 103733-40-0(Moexipril tert-Butyl Ester Maleic Acid Salt)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge